NNC 05-2090

Description

Properties

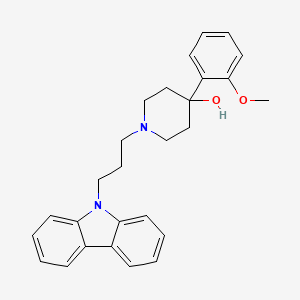

Molecular Formula |

C27H30N2O2 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol |

InChI |

InChI=1S/C27H30N2O2/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29/h2-7,9-14,30H,8,15-20H2,1H3 |

InChI Key |

XZZYCJOGZYEPPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of NNC 05-2090: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms of NNC 05-2090, a compound with a complex pharmacological profile. Initially recognized for its role as a gamma-aminobutyric acid (GABA) uptake inhibitor, recent findings have unveiled a novel function as a neuromedin U receptor 2 (NMUR2) antagonist. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism 1: Inhibition of GABA Transporters

This compound primarily functions as a GABA uptake inhibitor, demonstrating moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[1][2] By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to its anticonvulsant and antiallodynic effects.[3][4][5][6]

Binding Affinities and Potencies

The inhibitory activity of this compound has been characterized across various GABA transporter subtypes and other neurotransmitter transporters. The following tables summarize the key quantitative data from multiple studies.

| Target Transporter | Species | IC50 (µM) | Ki (µM) | Reference |

| BGT-1 (hBGT-1) | Human | 10.6 | 1.4 | [1] |

| GAT-1 (hGAT-1) | Human | 29.62 | 19 | [1] |

| GAT-2 (hGAT-2) | Human | 45.29 | 41 | [1] |

| GAT-3 (hGAT-3) | Human | 22.51 | 15 | [1] |

| Serotonin (B10506) Transporter | - | 5.29 | - | [4][5] |

| Noradrenaline Transporter | - | 7.91 | - | [4][5] |

| Dopamine Transporter | - | 4.08 | - | [4][5] |

Table 1: Inhibitory activity of this compound on various neurotransmitter transporters.

| Receptor | IC50 (nM) | Reference |

| α1-adrenergic | 266 | [3] |

| D2 dopamine | 1632 | [3] |

Table 2: Binding affinities of this compound for other receptors.

In Vivo Efficacy

The anticonvulsant properties of this compound have been demonstrated in various rodent models.

| Animal Model | Effect | ED50 (µmol/kg, i.p.) | Reference |

| DBA/2 Mice (Sound-induced seizures) | Inhibition of tonic convulsions | 6 | [3] |

| DBA/2 Mice (Sound-induced seizures) | Inhibition of clonic convulsions | 19 | [3] |

| Mice (Maximal Electroshock Test) | Antagonism of tonic hindlimb extension | 73 | [3] |

Table 3: Anticonvulsant efficacy of this compound in vivo.

Signaling Pathway of GABA Transporter Inhibition

Caption: this compound inhibits GABA transporters, increasing synaptic GABA levels.

Core Mechanism 2: Antagonism of Neuromedin U Receptor 2 (NMUR2)

A recent study has identified a novel mechanism of action for this compound as a small molecule antagonist of the neuromedin U receptor 2 (NMUR2).[7] This finding positions this compound as a potential therapeutic agent for glioma.

Role in Glioma

NMUR2 is highly expressed in glioma tissue, where its overexpression promotes cell proliferation and migration.[7] The study suggests that this compound antagonizes NMUR2, leading to a reduction in cell cycle progression in glioma cells. Furthermore, a synergistic effect was observed when this compound was combined with the standard glioma treatment, temozolomide, in both in vitro and in vivo models.[7]

Proposed Signaling Pathway in Glioma

Caption: this compound antagonizes NMUR2, inhibiting glioma cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of this compound.

[³H]GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Materials:

-

Synaptosomal preparation from rat cerebral cortex or inferior colliculus

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Krebs-Ringer-HEPES buffer (pH 7.4)

-

This compound and other test compounds

-

Scintillation counter and vials

Procedure:

-

Prepare synaptosomes from the desired brain region of rats.

-

Pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition of [³H]GABA uptake against the concentration of this compound.

[³H]GABA Uptake Assay in CHO Cells Stably Expressing Transporters

This method assesses the inhibitory effect of this compound on specific, individually expressed neurotransmitter transporters.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the transporter of interest (e.g., BGT-1, GAT-1, serotonin transporter)

-

[³H]GABA or other appropriate radiolabeled substrates

-

Uptake buffer

-

This compound and other test compounds

-

Cell culture plates and incubator

-

Scintillation counter

Procedure:

-

Culture the CHO cells expressing the specific transporter in appropriate culture plates.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

-

Add the radiolabeled substrate to initiate uptake and incubate for a specific time at 37°C.

-

Terminate the uptake by aspirating the medium and washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC50 values based on the dose-response curve.

Maximal Electroshock (MES) Test in Mice

This is a widely used animal model to screen for anticonvulsant activity.

Materials:

-

Male mice

-

Corneal electrodes

-

An electroshock apparatus

-

This compound

Procedure:

-

Administer this compound or vehicle intraperitoneally (i.p.) to the mice.

-

At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

Calculate the ED50, the dose that protects 50% of the animals from the tonic seizure.

Sound-Induced Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to audiogenic seizures, providing a model for generalized tonic-clonic seizures.

Materials:

-

DBA/2 mice

-

A sound-proof chamber equipped with a sound source (e.g., an electric bell)

-

This compound

Procedure:

-

Administer this compound or vehicle (i.p.) to the mice.

-

After a predetermined time, place each mouse individually into the sound-proof chamber.

-

Expose the mouse to a high-intensity sound stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).

-

Observe and score the seizure response, typically including wild running, clonic seizures, and tonic seizures.

-

Determine the ED50 for the suppression of each seizure component.

Experimental Workflow for Transporter Inhibition Assays

Caption: Workflow for in vitro GABA transporter inhibition assays.

Conclusion

This compound exhibits a dual mechanism of action, functioning as both a GABA uptake inhibitor with moderate selectivity for BGT-1 and as a novel antagonist of the NMUR2 receptor. Its ability to modulate GABAergic neurotransmission underlies its anticonvulsant and antiallodynic properties. The discovery of its activity at the NMUR2 receptor opens new avenues for its potential application in oncology, specifically in the treatment of glioma. This guide provides a comprehensive overview of the current knowledge, offering a foundation for future research and development efforts centered on this versatile molecule. Further investigation into the interplay between these two distinct mechanisms is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and this compound, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiallodynic Action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a Betaine/GABA Transporter Inhibitor [jstage.jst.go.jp]

- 5. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

NNC 05-2090: A Technical Overview of its Selectivity Profile as a BGT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the betaine/GABA transporter 1 (BGT-1) inhibitor, NNC 05-2090. The document details its selectivity profile, summarizes quantitative binding and functional data, outlines common experimental protocols for its characterization, and visualizes key pathways and workflows.

Introduction to this compound

This compound, chemically known as 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, is a GABA uptake inhibitor that demonstrates moderate selectivity for BGT-1 (also known as GAT-2 in mice or GAT-4 in some contexts) over other GABA transporters (GATs). Unlike many GABA transporter inhibitors which are derivatives of nipecotic acid or guvacine (B1672442) and contain a carboxylic acid moiety, this compound is a non-amino acid scaffold, proving that this structural feature is not essential for BGT-1 inhibition.[1][2] Its unique profile and demonstrated anticonvulsant properties in animal models make it a valuable tool compound for investigating the physiological roles of BGT-1 and a potential scaffold for developing more selective therapeutic agents.[3][4]

Selectivity and Potency Profile

This compound exhibits a distinct selectivity profile, showing a preference for BGT-1 over other members of the GABA transporter family. However, it also interacts with monoamine transporters and other receptors, which is a critical consideration for its use in experimental systems.

Quantitative Inhibitory Activity

The inhibitory activity of this compound has been quantified using both binding affinity (Kᵢ) and functional inhibition (IC₅₀) assays across various transporter subtypes. The data, compiled from multiple studies, are presented below.

Table 1: Inhibitor Binding Affinity (Kᵢ) of this compound for Human GABA Transporters

| Transporter | Kᵢ (µM) | Source |

| hBGT-1 | 1.4 | |

| hGAT-1 | 19 | |

| hGAT-3 | 15 | |

| hGAT-2 | 41 |

Table 2: Functional Inhibition (IC₅₀) of this compound against Various Transporters and Receptors

| Target | System | IC₅₀ | Source |

| GABA Transporters | |||

| BGT-1 | CHO Cells | 10.6 µM | [3][5] |

| GAT-1 | CHO Cells | 29.62 µM | [3] |

| GAT-2 | CHO Cells | 45.29 µM | [3] |

| GAT-3 | CHO Cells | 22.51 µM | [3] |

| GABA Uptake | Rat Cortex Synaptosomes | 4.4 µM | [4] |

| GABA Uptake | Rat Inf. Colliculus Synaptosomes | 2.5 µM | [4] |

| Monoamine Transporters | |||

| Dopamine Transporter (DAT) | CHO Cells | 4.08 µM | [5] |

| Serotonin Transporter (SERT) | CHO Cells | 5.29 µM | [5] |

| Noradrenaline Transporter (NET) | CHO Cells | 7.91 µM | [5] |

| Other Receptors | |||

| α₁-adrenergic Receptor | Receptor Binding Assay | 266 nM | [4] |

| D₂ Dopamine Receptor | Receptor Binding Assay | 1632 nM | [4] |

Note: Discrepancies in values between Kᵢ and IC₅₀, and across different experimental systems (e.g., recombinant cells vs. synaptosomes), are expected due to variations in assay conditions, such as substrate concentration and membrane environment.

The data indicates that this compound is approximately 10-fold more selective for BGT-1 compared to GAT-1 and GAT-3 in binding assays.[1][2] However, its functional inhibition of monoamine transporters occurs at similar concentrations to its inhibition of BGT-1, suggesting that the observed in vivo effects of this compound may result from a combination of BGT-1 and monoamine transporter inhibition.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and this compound, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

NNC 05-2090 off-target effects on GAT transporters

An In-depth Technical Guide on the Off-Target Effects of NNC 05-2090 on GAT Transporters

Introduction

This compound, chemically known as 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, is a novel nipecotic acid derivative investigated for its anticonvulsant properties.[1] Unlike selective GABA Transporter 1 (GAT-1) inhibitors such as tiagabine, this compound exhibits a broader pharmacological profile, interacting with multiple GABA transporter subtypes and other neurotransmitter systems.[1][2] This guide provides a detailed technical overview of the off-target effects of this compound, with a specific focus on its interactions with the four known GABA transporters: GAT-1, GAT-2, GAT-3, and the Betaine/GABA Transporter 1 (BGT-1). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action and potential therapeutic applications.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various GABA transporter subtypes and other neurotransmitter transporters and receptors. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a comparative view of the compound's potency at its different targets.

Table 1: Inhibitory Activity of this compound on GABA Transporters

| Transporter Subtype | Parameter | Value (µM) | Species/System |

| hGAT-1 | Ki | 19 | Human, expressed in cells |

| GAT-1 | IC50 | 29.62 | Not specified |

| hGAT-2 | Ki | 41 | Human, expressed in cells |

| GAT-2 | IC50 | 45.29 | Not specified |

| mGAT2 (BGT-1) | Ki | 1.4 | Mouse |

| hGAT-3 | Ki | 15 | Human, expressed in cells |

| GAT-3 | IC50 | 22.51 | Not specified |

| hBGT-1 | Ki | 1.4 | Human, expressed in cells |

| BGT-1 | IC50 | 10.6 | Not specified |

| Total GABA Uptake | IC50 | 4.4 ± 0.8 | Rat cerebral cortex synaptosomes |

| non-GAT-1 Uptake | IC50 | 2.5 ± 0.7 | Rat inferior colliculus synaptosomes |

Data sourced from references[1][3][4]. Note that BGT-1 is also referred to as GAT-2 in mice (mGAT2) and GAT-4 in some literature, which can lead to confusion.[5][6]

Table 2: Off-Target Inhibitory Activity of this compound

| Target Transporter/Receptor | Parameter | Value (µM) |

| Serotonin Transporter (SERT) | IC50 | 5.29 |

| Noradrenaline Transporter (NET) | IC50 | 7.91 |

| Dopamine Transporter (DAT) | IC50 | 4.08 |

| α1-Adrenoceptor | IC50 | 0.266 |

| D2 Receptor | IC50 | 1.632 |

Data sourced from references[1][3][4][7]. Values for receptors are presented in µM for consistency.

Pharmacological Profile Visualization

The following diagram illustrates the pharmacological profile of this compound, highlighting its interactions with various transporters and receptors and their respective potencies.

References

- 1. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and this compound, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound hydrochloride | CAS 184845-18-9 | NNC052090 | Tocris Bioscience [tocris.com]

- 5. Functional Expression of γ–Amino Butyric Acid Transporter 2 in Human and Guinea Pig Airway Epithelium and Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Antiallodynic Action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a Betaine/GABA Transporter Inhibitor [jstage.jst.go.jp]

NNC 05-2090: An In-Depth Technical Guide on its Affinity for Alpha-1 and D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of NNC 05-2090 for the alpha-1 adrenergic (α1) and dopamine (B1211576) D2 receptors. The information is compiled to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed quantitative data, plausible experimental methodologies, and visual representations of relevant signaling pathways.

Core Data Presentation: Receptor Affinity Profile

The binding affinity of this compound for α1 and D2 receptors has been quantified, revealing a notable difference in its interaction with these two important neurological targets. The inhibitory constant (IC50) values, which represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand, are summarized below. These values were determined using competitive binding assays with prazosin (B1663645) and spiperone, established antagonists for the α1 and D2 receptors, respectively.

| Receptor | Radioligand | This compound IC50 (nM) |

| Alpha-1 (α1) Adrenergic | [3H]-Prazosin | 266[1][2][3] |

| Dopamine D2 | [3H]-Spiperone | 1632[1][2][3] |

Experimental Protocols

While the precise, step-by-step protocols from the original characterization studies are not publicly available, the following methodologies represent standard and widely accepted practices for determining receptor binding affinities through competitive radioligand binding assays.

Alpha-1 Adrenergic Receptor Binding Assay (Hypothetical Protocol)

This protocol is based on established methods for [3H]-prazosin binding assays.

1. Membrane Preparation:

-

Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

The pellet is washed by resuspension in fresh Tris-HCl buffer and centrifuged again. The final pellet is resuspended in assay buffer.

2. Competitive Binding Assay:

-

The assay is performed in a total volume of 250 µL in 96-well plates.

-

Each well contains:

-

50 µL of membrane preparation (containing a specific concentration of receptor protein).

-

50 µL of [3H]-prazosin at a final concentration close to its Kd (e.g., 0.25 nM).

-

50 µL of varying concentrations of this compound (e.g., from 10-10 to 10-5 M) or buffer (for total binding).

-

For non-specific binding determination, a high concentration of an unlabeled α1 antagonist (e.g., 10 µM phentolamine) is added instead of this compound.

-

-

The plates are incubated at 25°C for 60 minutes.

3. Termination and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

The filters are then placed in scintillation vials with scintillation cocktail.

-

The amount of bound radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The IC50 value is determined by non-linear regression analysis of the competition binding data using software such as GraphPad Prism.

Dopamine D2 Receptor Binding Assay (Hypothetical Protocol)

This protocol is based on established methods for [3H]-spiperone binding assays.

1. Membrane Preparation:

-

Rat striatum is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

The subsequent membrane preparation steps are similar to those described for the α1 receptor assay.

2. Competitive Binding Assay:

-

The assay is performed in a total volume of 250 µL.

-

Each well contains:

-

50 µL of membrane preparation.

-

50 µL of [3H]-spiperone at a final concentration near its Kd (e.g., 0.1 nM).

-

50 µL of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 1 µM haloperidol).

-

-

The plates are incubated at 37°C for 30 minutes.

3. Termination and Detection:

-

The process is identical to the α1 receptor binding assay.

4. Data Analysis:

-

The IC50 value is calculated using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways initiated by the activation of α1 adrenergic and D2 dopamine receptors.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Caption: D2 Dopamine Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the IC50 of a test compound like this compound.

Caption: Competitive Radioligand Binding Assay Workflow.

References

- 1. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and this compound, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiallodynic Action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a Betaine/GABA Transporter Inhibitor [jstage.jst.go.jp]

- 3. This compound, GABA uptake inhibitor (CAS 184845-43-0) | Abcam [abcam.com]

The Role of NNC 05-2090 in GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090 is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, demonstrating moderate selectivity for the betaine/GABA transporter 1 (BGT-1). By impeding the reuptake of GABA from the synaptic cleft, this compound effectively enhances GABAergic neurotransmission, leading to anticonvulsant effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data on its inhibitory activity, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of GABAergic systems and the development of novel therapeutics for neurological disorders.

Core Mechanism of Action

This compound primarily exerts its effects by inhibiting GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft and terminating its inhibitory signal.[1][2] This inhibition leads to an accumulation of GABA in the synapse, thereby potentiating the activity of GABA receptors and enhancing inhibitory neurotransmission.[1][3] this compound displays a notable selectivity for the BGT-1 transporter, also known as the mouse GABA transporter type 2 (mGAT2).[4][5][6] While it also inhibits other GAT subtypes (GAT-1, GAT-3) and monoamine transporters, its affinity for BGT-1 is a key feature of its pharmacological profile.[4][7]

Quantitative Data

The inhibitory activity and in vivo efficacy of this compound have been quantified through various experimental assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound on GABA and Monoamine Transporters

| Target Transporter | Parameter | Value (µM) | Species/System |

| GABA Transporters | |||

| BGT-1 (mGAT2) | K_i_ | 1.4 | Mouse |

| BGT-1 | IC_50_ | 10.6 | Human (CHO cells) |

| GAT-1 | K_i_ | 19 | Human |

| GAT-1 | IC_50_ | 29.62 | Not Specified |

| GAT-2 | K_i_ | 41 | Human |

| GAT-2 | IC_50_ | 45.29 | Not Specified |

| GAT-3 | K_i_ | 15 | Human |

| GAT-3 | IC_50_ | 22.51 | Not Specified |

| [³H]GABA Uptake (Cortex) | IC_50_ | 4.4 | Rat (Synaptosomes) |

| [³H]GABA Uptake (Inferior Colliculus) | IC_50_ | 2.5 | Rat (Synaptosomes) |

| Monoamine Transporters | |||

| Serotonin Transporter (SERT) | IC_50_ | 5.29 | CHO cells |

| Noradrenaline Transporter (NET) | IC_50_ | 7.91 | CHO cells |

| Dopamine Transporter (DAT) | IC_50_ | 4.08 | CHO cells |

| Other Receptors | |||

| α₁-adrenergic receptor | IC_50_ | 0.266 | Not Specified |

| D₂-dopamine receptor | IC_50_ | 1.632 | Not Specified |

Data compiled from multiple sources.[4][5][7][8]

Table 2: In Vivo Anticonvulsant Efficacy of this compound

| Animal Model | Seizure Type | Parameter | Value (µmol/kg) |

| DBA/2 Mice | Sound-induced tonic convulsions | ED_50_ | 19 |

| DBA/2 Mice | Sound-induced clonic convulsions | ED_50_ | 6 |

| Maximal Electroshock (MES) Test | Tonic hindlimb extension | ED_50_ | 73 |

Data compiled from multiple sources.[4][8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of GABAergic Neurotransmission and this compound Action

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of this compound.

Caption: GABAergic synapse and this compound mechanism.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for characterizing a GABA uptake inhibitor like this compound.

Caption: Workflow for this compound characterization.

Experimental Protocols

[³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol is designed to measure the inhibition of GABA uptake by this compound in isolated nerve terminals (synaptosomes).

Materials:

-

Rat cerebral cortex or inferior colliculus

-

Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 25 mM HEPES, 10 mM glucose, pH 7.4)

-

[³H]GABA (specific activity ~30-60 Ci/mmol)

-

This compound stock solution (in DMSO)

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer, refrigerated centrifuge, water bath, filtration manifold, scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region on ice and homogenize in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-HEPES buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle (DMSO) for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a final concentration of 50 nM [³H]GABA.

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters under vacuum, followed by three rapid washes with ice-cold Krebs-HEPES buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a non-labeled GABA uptake inhibitor like tiagabine (B1662831) or in sodium-free buffer).

-

Calculate the percentage inhibition of [³H]GABA uptake for each concentration of this compound.

-

Determine the IC_50_ value by non-linear regression analysis of the concentration-response curve.

-

GABA Transporter Inhibition Assay in CHO Cells

This protocol describes a method to assess the inhibitory potency of this compound on specific, heterologously expressed GABA transporter subtypes.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the desired human GABA transporter subtype (e.g., BGT-1, GAT-1, GAT-2, or GAT-3).

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

[³H]GABA

-

This compound stock solution (in DMSO)

-

Scintillation fluid

-

Multi-well cell culture plates, scintillation counter

Procedure:

-

Cell Culture:

-

Culture the CHO cells expressing the specific GABA transporter subtype in multi-well plates until they reach confluency.

-

-

Inhibition Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 15 minutes at room temperature.

-

Add [³H]GABA to a final concentration appropriate for the specific transporter (typically in the low micromolar range).

-

Incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Terminate the assay by aspirating the assay solution and rapidly washing the cells three times with ice-cold assay buffer.

-

-

Quantification:

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific uptake in the presence of a saturating concentration of a known inhibitor.

-

Calculate the percentage inhibition for each concentration of this compound.

-

Determine the IC_50_ value using non-linear regression.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol can be used to investigate the functional consequences of GABA transporter inhibition by this compound on GABA_A_ receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal pipette solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

-

GABA stock solution

-

This compound stock solution

-

Patch-clamp amplifier, microscope, micromanipulators, data acquisition system

Procedure:

-

Recording Setup:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Whole-Cell Recording:

-

Establish a whole-cell patch-clamp configuration on a neuron.

-

Clamp the membrane potential at -60 mV.

-

-

Drug Application:

-

Apply a low concentration of GABA (e.g., 1 µM) to elicit a baseline inward Cl⁻ current.

-

Co-apply GABA with varying concentrations of this compound to the same neuron.

-

-

Data Acquisition and Analysis:

-

Record the GABA-evoked currents in the absence and presence of this compound.

-

Measure the peak amplitude of the currents.

-

Calculate the percentage potentiation of the GABA-evoked current by this compound.

-

Construct a concentration-response curve to determine the EC_50_ for potentiation.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of BGT-1 and, more broadly, GABAergic neurotransmission in health and disease. Its profile as a moderately selective BGT-1 inhibitor with demonstrated anticonvulsant properties underscores the therapeutic potential of targeting non-GAT-1 GABA transporters. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the intricate mechanisms of GABAergic signaling and to explore novel therapeutic strategies for neurological disorders characterized by GABAergic dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. GABA transporter - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. medchemexpress.com [medchemexpress.com]

NNC 05-2090: A Novel Antagonist of the Neuromedin U Receptor 2 with Therapeutic Potential in Glioma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NNC 05-2090 as an antagonist of the neuromedin U receptor 2 (NMUR2). This compound was identified through a high-throughput screening of 6,331 FDA-approved compounds as a potential inhibitor of NMUR2, a G protein-coupled receptor implicated in the progression of glioma. This document details the mechanism of action of this compound, its effects on downstream signaling pathways, and its pharmacological profile, including off-target activities. Experimental protocols for key assays used in its characterization are also provided, along with visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of its scientific basis. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the neuromedin U system.

Introduction to Neuromedin U Receptor 2 (NMUR2)

Neuromedin U (NMU) is a neuropeptide with a wide range of physiological functions, including the regulation of food intake, energy homeostasis, and pain perception. These effects are mediated through two G protein-coupled receptors (GPCRs), NMUR1 and NMUR2.[1] NMUR2 is predominantly expressed in the central nervous system and is coupled to the Gαq subunit.[2] Upon activation by NMU, NMUR2 initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium (Ca²⁺) concentrations, which in turn can activate various downstream effectors.[2] Recent studies have highlighted the role of NMUR2 in the pathophysiology of certain cancers, particularly glioma, where its overexpression is associated with enhanced cell proliferation and migration.[2][3]

Identification of this compound as an NMUR2 Antagonist

This compound was identified as a potential NMUR2 antagonist through a comprehensive screening of a library of 6,331 FDA-approved compounds.[2] This screening effort aimed to identify molecules capable of modulating NMUR2 activity for potential therapeutic applications, particularly in the context of glioma.[2][3]

Mechanism of Action

This compound functions as an antagonist at the NMUR2, inhibiting the downstream signaling cascade initiated by the binding of neuromedin U. The primary mechanism of NMUR2 signaling involves the Gαq protein, leading to intracellular calcium mobilization.[2]

Inhibition of the Gαq-STAT5 Signaling Pathway

In glioma cells, activation of NMUR2 by its endogenous ligand, neuromedin U, triggers a signaling pathway that is crucial for cell cycle progression. This pathway is initiated by the Gαq-mediated release of intracellular calcium.[2] The elevated calcium levels subsequently lead to the activation of the Signal Transducer and Activator of Transcription 5 (STAT5).[2] Activated STAT5 then promotes the transcription of genes associated with cell cycle progression.[2]

This compound exerts its antagonistic effect by blocking this signaling cascade. By inhibiting NMUR2, this compound prevents the Gαq-mediated release of intracellular Ca²⁺, thereby suppressing the activation of STAT5 and ultimately leading to a reduction in the transcription of cell cycle-related genes.[2] This inhibition of NMUR2 downstream signaling contributes to the observed reduction in glioma cell growth in vitro.[2]

Quantitative Data

While the primary research identifying this compound as an NMUR2 antagonist demonstrated its efficacy in a dose-dependent manner in functional assays, specific IC50 or Ki values for its interaction with NMUR2 have not been reported in the reviewed literature.[2] However, a significant body of work has characterized the off-target activities of this compound, particularly as a GABA uptake inhibitor.

Table 1: Off-Target Activity of this compound

| Target | Species | Assay Type | Value | Reference |

| GABA Transporter (GAT) | Rat | [³H]GABA Uptake (Cerebral Cortex) | IC50: 4.4 ± 0.8 µM | [4] |

| GABA Transporter (GAT) | Rat | [³H]GABA Uptake (Inferior Colliculus) | IC50: 2.5 ± 0.7 µM | [4] |

| α1-Adrenergic Receptor | - | Receptor Binding | Affinity: 266 nM | [4] |

| D2 Dopamine Receptor | - | Receptor Binding | Affinity: 1632 nM | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound as an NMUR2 antagonist.

High-Throughput Screening for NMUR2 Antagonists

The identification of this compound was the result of a high-throughput screening campaign designed to identify modulators of NMUR2.[2]

Protocol:

-

Cell Line: A stable cell line overexpressing human NMUR2 is used (e.g., HEK293T).

-

Compound Library: A library of 6,331 FDA-approved compounds is utilized for the screening.[2]

-

Assay Principle: A cell-based functional assay that measures a downstream event of NMUR2 activation is employed. This is typically a calcium mobilization assay due to NMUR2's coupling to Gαq.

-

Primary Screen: The compound library is screened at a single concentration to identify compounds that inhibit the NMU-induced response.

-

Hit Confirmation: Putative hits are re-tested to confirm their activity and eliminate false positives.

-

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50).

-

Lead Identification: this compound was identified as a lead compound based on its consistent and potent inhibition of NMUR2 signaling.[2]

Calcium Mobilization Assay

This assay is used to functionally assess the antagonist activity of this compound on NMUR2 by measuring changes in intracellular calcium levels.

Protocol:

-

Cell Culture: NMUR2-overexpressing cells (e.g., T-98G or 293FT) are seeded into 96-well black-walled, clear-bottom plates.[2]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye leakage.

-

Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader, and cells are stimulated with a fixed concentration of a neuromedin U agonist (e.g., NMU-25).

-

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured kinetically.

-

Data Analysis: The peak fluorescence response is measured, and the data are normalized to the response of the agonist alone. A concentration-response curve is generated to determine the IC50 value of this compound.

STAT5 Activation Assay (Luciferase Reporter Assay)

This assay is used to quantify the effect of this compound on the downstream activation of STAT5.[2]

Protocol:

-

Cell Transfection: NMUR2-overexpressing cells are co-transfected with a luciferase reporter plasmid containing STAT5 response elements.

-

Compound Treatment: Cells are treated with NMU or IP3 in the presence or absence of varying concentrations of this compound.[2]

-

Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The inhibitory effect of this compound on STAT5 activation is determined.

In Vitro Cell Viability Assay

This assay assesses the effect of this compound on the proliferation of glioma cells.[2]

Protocol:

-

Cell Seeding: Glioma cell lines (e.g., T-98G) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for a specified duration (e.g., 48 hours).[2]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or CCK-8.

-

Data Analysis: The absorbance is measured, and the percentage of cell viability relative to the vehicle-treated control is calculated. An IC50 value for the effect on cell viability can be determined.

In Vivo Studies

The therapeutic potential of this compound has been investigated in a glioma xenograft model.[2] In these studies, this compound monotherapy was shown to significantly reduce tumor size.[2] Furthermore, the combination of this compound with the standard-of-care chemotherapeutic agent temozolomide (B1682018) (TMZ) resulted in synergistic anti-tumor effects.[2]

Conclusion

This compound has emerged as a promising small molecule antagonist of the neuromedin U receptor 2. Its ability to inhibit the NMUR2-Gαq-STAT5 signaling pathway provides a clear mechanism for its anti-proliferative effects in glioma cells. While its off-target activities, particularly on GABA transporters, warrant consideration in further development, the in vivo efficacy of this compound in reducing tumor growth, both as a monotherapy and in combination with temozolomide, highlights its potential as a novel therapeutic strategy for glioma. Further research is needed to fully elucidate its pharmacological profile, including the determination of its precise binding affinity and functional potency at NMUR2, and to optimize its therapeutic index for clinical applications.

References

- 1. Neuromedin U uses Gαi2 and Gαo to suppress glucose-stimulated Ca2+ signaling and insulin secretion in pancreatic β cells | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and this compound, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

NNC 05-2090: A Dual-Action Investigational Compound for Neurological Disorders and Oncology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090 is a small molecule that has garnered significant interest in the scientific community for its dual mechanism of action, positioning it as a compound with potential therapeutic applications in both neurology and oncology. Initially characterized as a moderately selective inhibitor of the betaine/GABA transporter 1 (BGT-1), it has demonstrated anticonvulsant properties in preclinical models. More recently, this compound has been identified as a potent antagonist of the neuromedin U receptor 2 (NMUR2), a G-protein coupled receptor implicated in the progression of certain cancers, including glioma. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacology, and key experimental findings related to this compound, intended to serve as a valuable resource for researchers in the fields of neuroscience and cancer biology.

Physicochemical Properties

This compound, with the chemical name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride, possesses the following key identifiers and properties.

| Property | Value | Reference(s) |

| CAS Number | 184845-43-0 (free base), 184845-18-9 (hydrochloride) | [1] |

| Molecular Weight | 451.01 g/mol (hydrochloride) | [1] |

| Molecular Formula | C₂₇H₃₀N₂O₂ · HCl | [1] |

Pharmacology and Mechanism of Action

This compound exhibits two distinct pharmacological profiles, each associated with a different primary molecular target.

Inhibition of GABA Transporters

This compound was first identified as an inhibitor of γ-aminobutyric acid (GABA) uptake, with a moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT2).[2] By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to its anticonvulsant effects.

The inhibitory activity of this compound extends to other GABA transporters (GAT-1, GAT-3) and monoamine transporters, albeit with lower potency.

| Transporter/Receptor | Inhibition Constant (Kᵢ) / IC₅₀ | Species/System | Reference(s) |

| hBGT-1 | Kᵢ: 1.4 µM | Human | [3] |

| hGAT-1 | Kᵢ: 19 µM | Human | [3] |

| hGAT-2 | Kᵢ: 41 µM | Human | [3] |

| hGAT-3 | Kᵢ: 15 µM | Human | [3] |

| [³H]GABA uptake (rat cortex synaptosomes) | IC₅₀: 4.4 µM | Rat | [1] |

| [³H]GABA uptake (rat inferior colliculus synaptosomes) | IC₅₀: 2.5 µM | Rat | [1] |

| Serotonin Transporter (SERT) | IC₅₀: 5.29 µM | CHO cells | [4] |

| Noradrenaline Transporter (NET) | IC₅₀: 7.91 µM | CHO cells | [4] |

| Dopamine (B1211576) Transporter (DAT) | IC₅₀: 4.08 µM | CHO cells | [4] |

| α₁-adrenergic receptor | IC₅₀: 266 nM | - | [3] |

| D₂ dopamine receptor | IC₅₀: 1632 nM | - | [3] |

Antagonism of Neuromedin U Receptor 2 (NMUR2)

More recent research has identified this compound as an antagonist of the neuromedin U receptor 2 (NMUR2).[5][6] NMUR2 is a G-protein coupled receptor that is overexpressed in glioma and is associated with increased cell proliferation and migration.[7] By blocking the NMUR2 signaling pathway, this compound has been shown to reduce glioma cell growth in vitro and in vivo.[7]

Preclinical Efficacy

The anticonvulsant properties of this compound have been evaluated in various rodent models of epilepsy.

| Model | Effect | ED₅₀ | Species | Reference(s) |

| Sound-induced tonic convulsions | Inhibition | 6 µmol/kg (i.p.) | DBA/2 mice | |

| Sound-induced clonic convulsions | Inhibition | 19 µmol/kg (i.p.) | DBA/2 mice | |

| Maximal Electroshock (MES) test | Inhibition of tonic hindlimb extension | 73 µmol/kg (i.p.) | Mice | |

| Amygdala kindled seizures | Reduction in seizure severity | 72-242 µmol/kg (i.p.) | Rats |

Experimental Protocols

[³H]-GABA Uptake Assay in Stably Transfected BHK Cells

This protocol is adapted from the methodology described by Thomsen et al. (1997).[2]

-

Cell Culture: Baby Hamster Kidney (BHK) cells stably transfected with the desired GABA transporter (e.g., mGAT2) are cultured in appropriate media until confluent.

-

Assay Preparation: Cells are harvested and resuspended in a buffer (e.g., Krebs-Ringer-HEPES).

-

Incubation: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound or vehicle control.

-

Initiation of Uptake: [³H]-GABA is added to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

-

Quantification: The radioactivity retained on the filters, representing the amount of [³H]-GABA taken up by the cells, is measured by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Maximal Electroshock (MES) Test in Mice

This protocol is a standard method for assessing anticonvulsant activity.

-

Animal Preparation: Male albino mice are used. This compound or vehicle is administered intraperitoneally (i.p.) at various doses.

-

Electrode Placement: At the time of peak drug effect, corneal electrodes are placed on the eyes of the animal. A drop of anesthetic/saline solution is applied to the corneas.

-

Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered.

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined, and the ED₅₀ is calculated using probit analysis.

Cell-Based Screening for NMUR2 Antagonists

This protocol is based on the methodology for identifying NMUR2 antagonists.[7]

-

Cell Line: A suitable host cell line (e.g., HEK293) is engineered to stably express human NMUR2.

-

Assay Principle: The assay measures a downstream signaling event upon NMUR2 activation, such as intracellular calcium mobilization or activation of a reporter gene (e.g., serum response element-luciferase).

-

Screening: The NMUR2-expressing cells are plated in multi-well plates and incubated with compounds from a chemical library, including this compound.

-

Agonist Stimulation: A known NMUR2 agonist (e.g., Neuromedin U) is added to stimulate the receptor.

-

Signal Detection: The cellular response (e.g., fluorescence for calcium or luminescence for luciferase activity) is measured.

-

Hit Identification: Compounds that inhibit the agonist-induced signal are identified as potential antagonists.

Conclusion

This compound is a multifaceted investigational compound with well-documented activities as a GABA reuptake inhibitor and an NMUR2 antagonist. Its anticonvulsant effects are likely mediated by the enhancement of GABAergic neurotransmission, while its anti-cancer potential stems from the blockade of the NMUR2 signaling pathway. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and to aid in the development of novel therapeutics targeting these important biological pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Tracking the activation of Stat5 through the expression of an inducible reporter gene in a transgenic mouse line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuromedin U induces an invasive phenotype in CRC cells expressing the NMUR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 7. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

NNC 05-2090: A Comprehensive Scientific Review of a Dual-Action Investigational Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090, a novel nipecotic acid derivative, has emerged as a significant investigational compound with a dual-action pharmacological profile. Initially characterized as a moderately selective inhibitor of the betaine/GABA transporter 1 (BGT-1), it has demonstrated anticonvulsant properties in preclinical models. More recently, and in a distinct therapeutic area, this compound has been identified as a potent antagonist of the neuromedin U receptor 2 (NMUR2), presenting a promising new avenue for the treatment of glioma. This technical guide provides a comprehensive review of the discovery and scientific literature surrounding this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.

Discovery and Initial Characterization as a GABA Transporter Inhibitor

This compound, with the chemical name 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, was first described in the scientific literature in 1997 by researchers at Novo Nordisk.[1] It was identified as a novel derivative of nipecotic acid and was investigated for its ability to inhibit gamma-aminobutyric acid (GABA) transporters.[1][2] Unlike the selective GAT-1 inhibitor tiagabine, this compound was found to have a different profile, not acting preferentially on GAT-1.[1][2] This early research established its role as a GABA uptake inhibitor with a notable selectivity for the BGT-1 transporter (also known as mGAT2 in mice).[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities, inhibitory concentrations, and in vivo efficacy data for this compound as a GABA transporter inhibitor.

Table 1: In Vitro Pharmacology of this compound

| Target | Parameter | Value | Species | Reference(s) |

| GABA Transporters | ||||

| human BGT-1 (hBGT-1) | Ki | 1.4 µM | Human | [4] |

| mouse GAT-2 (mGAT2) | Ki | 1.4 µM | Mouse | [3] |

| human GAT-1 (hGAT-1) | Ki | 19 µM | Human | |

| human GAT-2 (hGAT-2) | Ki | 41 µM | Human | |

| human GAT-3 (hGAT-3) | Ki | 15 µM | Human | |

| Rat Cortex Synaptosomes ([3H]GABA uptake) | IC50 | 4.4 ± 0.8 µM | Rat | [5] |

| Rat Inferior Colliculus Synaptosomes ([3H]GABA uptake) | IC50 | 2.5 ± 0.7 µM | Rat | [5] |

| Other Transporters | ||||

| Serotonin Transporter | IC50 | 5.29 µM | Not Specified | [4] |

| Noradrenaline Transporter | IC50 | 7.91 µM | Not Specified | [4] |

| Dopamine Transporter | IC50 | 4.08 µM | Not Specified | [4] |

| Receptor Binding | ||||

| α1-Adrenoceptor | Affinity | 266 nM | Rat | [5] |

| D2 Dopamine Receptor | Affinity | 1632 nM | Rat | [5] |

Table 2: In Vivo Anticonvulsant Activity of this compound

| Seizure Model | Species | Route of Administration | Endpoint | ED50 | Reference(s) |

| Sound-Induced Seizures (tonic convulsions) | DBA/2 Mice | Intraperitoneal (i.p.) | Inhibition of tonic convulsions | 6 µmol/kg | [5] |

| Sound-Induced Seizures (clonic convulsions) | DBA/2 Mice | Intraperitoneal (i.p.) | Inhibition of clonic convulsions | 19 µmol/kg | [5] |

| Maximal Electroshock (MES) Test | Mice | Intraperitoneal (i.p.) | Antagonism of tonic hindlimb extension | 73 µmol/kg | [5] |

| Amygdala Kindled Seizures | Rats | Intraperitoneal (i.p.) | Reduction in generalized seizure severity | Significant at 72-242 µmol/kg | [5] |

Experimental Protocols

In Vitro GABA Uptake Assay in Synaptosomes

This protocol is a generalized representation based on the methodologies described in the cited literature for measuring GABA uptake in isolated nerve terminals (synaptosomes).[6][7][8][9][10]

-

Synaptosome Preparation:

-

Male Wistar rats are euthanized, and the cerebral cortex and inferior colliculus are rapidly dissected and placed in ice-cold sucrose (B13894) solution (0.32 M).

-

The tissue is homogenized in the sucrose solution using a glass-Teflon homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the uptake assay.

-

-

[3H]GABA Uptake Assay:

-

Synaptosomes (at a specific protein concentration) are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) in the physiological buffer.

-

Various concentrations of this compound or a vehicle control are added to the synaptosomal suspension.

-

The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [3H]GABA.

-

The incubation is carried out for a defined period (e.g., 5-15 minutes) at 37°C.

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

-

The radioactivity retained on the filters, representing the amount of [3H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

-

In Vivo Anticonvulsant Models

The following are generalized protocols for the in vivo seizure models used to evaluate the anticonvulsant activity of this compound.[11][12][13][14][15]

-

Maximal Electroshock (MES) Test in Mice:

-

Male albino mice are used for the study.

-

This compound is administered intraperitoneally (i.p.) at various doses.

-

At the time of peak effect (predetermined), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of this compound to prevent the tonic hindlimb extension is considered a positive anticonvulsant effect.

-

The ED50 (the dose effective in protecting 50% of the animals) is calculated using probit analysis.

-

-

Sound-Induced Seizures in DBA/2 Mice:

-

DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used.

-

This compound is administered i.p. at various doses.

-

At the time of peak effect, the mice are placed in a sound-attenuated chamber and exposed to a high-intensity auditory stimulus (e.g., a bell or a specific frequency tone).

-

The animals are observed for the occurrence of wild running, clonic seizures, and tonic seizures.

-

The ability of this compound to prevent each phase of the seizure is recorded.

-

The ED50 for protection against each seizure component is calculated.

-

Visualization of Signaling Pathways and Experimental Workflows

GABAergic Synapse and the Effect of this compound

Caption: this compound inhibits GABA reuptake primarily at BGT-1 on glial cells.

Experimental Workflow for In Vitro GABA Uptake Assay

Caption: Workflow for determining the IC50 of this compound on GABA uptake.

A New Frontier: this compound as a Neuromedin U Receptor 2 (NMUR2) Antagonist for Glioma Treatment

In a significant recent development, research presented in April 2025 has identified a novel mechanism of action for this compound as a small molecule antagonist of the neuromedin U receptor 2 (NMUR2).[16][17] This discovery has opened up a new potential therapeutic application for this compound in the treatment of glioma, a highly aggressive form of brain cancer.[16][17]

Studies have shown that NMUR2 is highly expressed in glioma tissue and that its overexpression promotes cancer cell proliferation and migration.[16][17] Through a screening of a library of repurposing drugs, this compound was identified as a specific antagonist of NMUR2.[16][17]

NMUR2 Signaling Pathway in Glioma and the Effect of this compound

The proposed signaling pathway for NMUR2 in glioma cells involves the activation of the STAT5 transcription factor.[18][19] this compound, by antagonizing NMUR2, inhibits this downstream signaling cascade, leading to reduced cell cycle progression.[18][19]

Caption: this compound antagonizes NMUR2, inhibiting the STAT5 pathway in glioma.

Experimental Workflow for the Discovery of this compound as an NMUR2 Antagonist

Caption: Workflow for the identification of this compound as an NMUR2 antagonist.

Conclusion and Future Directions

This compound is a fascinating investigational compound with a dual mechanism of action that has been elucidated over several decades of research. Its initial characterization as a BGT-1 selective GABA uptake inhibitor with anticonvulsant properties provides a solid foundation for its potential use in neurological disorders characterized by GABAergic dysfunction. The more recent discovery of its potent antagonism of the NMUR2 receptor has unveiled an exciting and unexpected therapeutic opportunity in the field of oncology, specifically for the treatment of glioma.

For researchers, scientists, and drug development professionals, this compound represents a valuable tool for probing the physiological roles of both BGT-1 and NMUR2. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more advanced preclinical models. The synergistic effects observed with temozolomide (B1682018) in glioma models are particularly encouraging and suggest that this compound could be a valuable component of combination therapies. The continued investigation of this dual-action compound holds significant promise for advancing our understanding and treatment of both epilepsy and cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. | BioWorld [bioworld.com]

- 3. 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and this compound, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. | The EMBO Journal [link.springer.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. screening methods for Antiepileptic activity | PPTX [slideshare.net]

- 12. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 13. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 14. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. RETRACTED: Pharmacological blockade of NMUR2 suppresses the growth of human glioma cells in vivo through the inhibition of STAT5-mediated transcriptional activation of cell-cycle associated genes | Sciety [sciety.org]

- 19. researchgate.net [researchgate.net]

The Dual Role of BGT-1 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Betaine (B1666868)/GABA Transporter 1 (BGT-1), encoded by the SLC6A12 gene, is a sodium- and chloride-dependent transporter with a multifaceted and debated role within the central nervous system (CNS). While structurally a member of the GABA transporter family, its low expression in the brain parenchyma compared to GAT1 and GAT3 has led to controversy regarding its significance in GABAergic neurotransmission.[1] Conversely, its function as an osmolyte transporter, particularly of betaine, positions it as a key player in cellular defense against osmotic stress. This technical guide provides an in-depth examination of the core functions of BGT-1 in the CNS, detailing its transport kinetics, localization, and the signaling pathways that govern its activity. We present a comprehensive overview of key experimental protocols for studying BGT-1 and discuss the conflicting evidence surrounding its potential as a therapeutic target for neurological disorders such as epilepsy.

Core Function and Properties of BGT-1

BGT-1 is a secondary active transporter that utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to drive the uptake of its substrates, primarily GABA and betaine, into cells.[2] This process is electrogenic, meaning it results in a net movement of positive charge into the cell.[2]

Substrate Transport and Ion Dependency

The transport of both GABA and betaine by BGT-1 is critically dependent on the presence of extracellular Na+ and, to a lesser extent, Cl-.[2] Hyperpolarization of the cell membrane enhances the affinity of BGT-1 for Na+. A reduction in external Na+ concentration leads to a decrease in both the maximal transport rate and the transporter's affinity for GABA. This relationship is reciprocal; lowering the GABA concentration increases the half-maximal concentration (K₀.₅) for Na+.[2] While Cl- is not the primary driver of transport, its absence significantly reduces transport currents, an effect that is more pronounced at depolarized membrane potentials.[2]

Kinetic Parameters

The affinity of BGT-1 for its substrates and co-transported ions has been characterized using various techniques, primarily radiolabeled substrate uptake assays in cell lines or Xenopus oocytes and two-electrode voltage clamp (TEVC) electrophysiology. The affinity for GABA is in the micromolar range, while its affinity for betaine is in the low millimolar range.

Table 1: Apparent Affinities (K₀.₅) of BGT-1 for Substrates and Ions

| Substrate/Ion | Technique | Cell System | Conditions | K₀.₅ |

| GABA | [³H]GABA Uptake | HEK293 Cells | 140 mM NaCl | 18 µM |

| GABA | TEVC | Xenopus oocytes | -100 mV, 96 mM Na+, 103.6 mM Cl- | 9 µM |

| GABA | TEVC | Xenopus oocytes | -30 mV, 96 mM Na+, 103.6 mM Cl- | 31 µM |

| Betaine | TEVC | Xenopus oocytes | -80 mV, 96 mM Na+, 103.6 mM Cl- | 500 µM |

| Betaine | TEVC | Xenopus oocytes | -30 mV, 96 mM Na+, 103.6 mM Cl- | 2 mM |

| Na+ | TEVC | Xenopus oocytes | -90 mV, 1 mM GABA, 100 mM Cl- | 66 mM |

| Na+ | TEVC | Xenopus oocytes | -50 mV, 1 mM GABA, 100 mM Cl- | 89 mM |

| Cl- | TEVC | Xenopus oocytes | -90 mV, 1 mM GABA, 96 mM Na+ | 78 mM |

| Cl- | TEVC | Xenopus oocytes | -50 mV, 1 mM GABA, 96 mM Na+ | 114 mM |

Data compiled from multiple sources.

Table 2: Comparison of BGT-1 and GAT1 mRNA Expression in the Mouse Brain

| Brain Region | Relative BGT-1 mRNA Expression (Compared to GAT1) |

| Hippocampus | ~1000 times lower than GAT1 |

| Thalamus | Even lower than in the hippocampus |

| Neocortex | Even lower than in the hippocampus |

Data suggests that BGT-1 expression is significantly lower than GAT1 in brain regions associated with GABAergic neurotransmission.[3]

Localization of BGT-1 in the CNS

The localization of BGT-1 within the CNS is a key factor in understanding its physiological role. Unlike the widespread synaptic and extrasynaptic distribution of GAT1 and GAT3, BGT-1 expression within the brain parenchyma is sparse.[4]

-

Leptomeninges: A significant concentration of BGT-1 is found in the leptomeninges, the membranes surrounding the brain.[5]

-

Blood-Brain Barrier (BBB): Studies have identified BGT-1 expression in the brain endothelium, suggesting a role in transport across the BBB.[6]

-

Astrocytes: While some in vitro studies using cultured astrocytes and astrocytoma cell lines have shown BGT-1 expression, its presence in astrocytes in the healthy adult brain is debated.[1]

-

Neurons: Some reports have indicated BGT-1 localization in the dendritic spines of glutamatergic synapses; however, these findings are not consistently replicated and may be dependent on the specificity of the antibodies used.

Role in Osmotic Stress and Signaling Pathways

A primary and well-established function of BGT-1 in various tissues, including the CNS, is its role in the cellular response to hypertonic stress. By transporting betaine, a potent organic osmolyte, into the cell, BGT-1 helps to maintain cell volume and protect against the detrimental effects of cellular dehydration.

The TonEBP/NFAT5 Signaling Pathway

The expression of the SLC6A12 gene is regulated by the transcription factor Tonicity-responsive Enhancer Binding Protein (TonEBP), also known as Nuclear Factor of Activated T-cells 5 (NFAT5).[2][7] Under hypertonic conditions, TonEBP translocates to the nucleus and binds to the tonicity-responsive enhancer (TonE) element in the promoter region of the BGT-1 gene, leading to increased transcription and subsequent protein expression.[7][8]

Caption: TonEBP/NFAT5 signaling pathway for BGT-1 upregulation under hypertonic stress.

The Controversial Role of BGT-1 in Epilepsy

The involvement of BGT-1 in epilepsy is a subject of ongoing debate. The rationale for its potential role stems from its ability to transport GABA, the primary inhibitory neurotransmitter in the CNS.

Evidence Supporting a Role in Seizure Control

Pharmacological studies have provided evidence for BGT-1's involvement in seizure modulation. The investigational drug EF1502, which inhibits both GAT1 and BGT-1, has demonstrated synergistic anticonvulsant effects when co-administered with the GAT1-specific inhibitor tiagabine.[3] Furthermore, pharmacological inhibition of BGT-1 has been shown to reduce spontaneous interictal-like bursting activity in brain slices from rats with induced seizures.[1]

Evidence Against a Significant Role in Seizure Control

Studies utilizing BGT-1 knockout mice have challenged the significance of its role in epilepsy. These mice exhibit normal development and show no significant difference in seizure susceptibility compared to wild-type littermates in various seizure threshold models.[3] The extremely low expression levels of BGT-1 mRNA in the brain, estimated to be several hundred to a thousand times lower than GAT1, further argue against a major role in GABA reuptake under normal physiological conditions.[1][3]

Experimental Protocols for Studying BGT-1

A variety of experimental techniques are employed to investigate the function and regulation of BGT-1 in the CNS.

[³H]GABA Uptake Assay in Cultured Cells

This assay measures the transport activity of BGT-1 by quantifying the uptake of radiolabeled GABA.

Methodology:

-

Cell Culture: Plate primary astrocytes or a suitable cell line (e.g., HEK293) transfected with BGT-1 cDNA in 24-well plates and grow to confluency.

-

Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

-

Uptake Initiation: Add KRH buffer containing a known concentration of [³H]GABA and unlabeled GABA. For inhibitor studies, co-incubate with the test compound.

-

Uptake Termination: After a defined incubation period (e.g., 10-20 minutes), rapidly wash the cells with ice-cold KRH buffer to remove extracellular [³H]GABA.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the counts to the protein concentration in each well and compare the uptake in the presence and absence of inhibitors or under different ionic conditions.

Caption: Experimental workflow for a [³H]GABA uptake assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique to study the function of electrogenic transporters like BGT-1.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding BGT-1 and incubate for 2-5 days to allow for protein expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV). Apply substrates (GABA or betaine) and/or inhibitors via the perfusion system and record the resulting currents.

-

Data Analysis: Analyze the current-voltage relationships and substrate concentration-response curves to determine kinetic parameters (K₀.₅, Vmax).

In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA levels in the brain of a living animal.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized rodent.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals. Small molecules from the extracellular fluid, including GABA, diffuse across the dialysis membrane into the aCSF.

-

GABA Quantification: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[3][9][10]

-

Data Analysis: Determine the basal extracellular GABA concentration and measure changes in response to pharmacological challenges (e.g., administration of a BGT-1 inhibitor).

Immunohistochemistry (IHC) for BGT-1 Localization

IHC is used to visualize the distribution of BGT-1 protein in brain tissue.

Methodology:

-

Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix, then cryoprotect in sucrose (B13894) solution.

-

Sectioning: Cut thin sections (e.g., 30-40 µm) of the brain using a cryostat or vibratome.

-

Antigen Retrieval: For some antibodies, it may be necessary to unmask the epitope by heating the sections in a citrate (B86180) buffer.

-

Blocking and Permeabilization: Block non-specific antibody binding using a solution containing normal serum and a detergent (e.g., Triton X-100) to permeabilize cell membranes.

-

Primary Antibody Incubation: Incubate the sections with a validated primary antibody specific for BGT-1.

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Imaging: Mount the sections on slides and visualize using a fluorescence or confocal microscope.

-

Validation: Crucially, include negative controls, such as tissue from BGT-1 knockout mice, to validate the specificity of the antibody staining.[4]

BGT-1 as a Drug Development Target

The development of drugs targeting BGT-1 is an area of active research, though it is complicated by the transporter's controversial role in the CNS.

Rationale for Targeting BGT-1